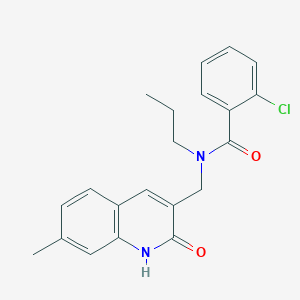
2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is commonly referred to as "AQ-RA 741" and is a member of the quinoline family of compounds. In
作用机制
The mechanism of action of AQ-RA 741 is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. AQ-RA 741 has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
AQ-RA 741 has been found to have a number of biochemical and physiological effects in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response. AQ-RA 741 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the prevention of cancer.
实验室实验的优点和局限性
AQ-RA 741 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to have a relatively low toxicity profile, which makes it a safer compound to use in experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the mechanism of action of AQ-RA 741 is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
未来方向
There are a number of future directions for research on AQ-RA 741. One area of interest is the potential use of this compound as an anti-cancer agent. Further research is needed to determine the mechanism of action of AQ-RA 741 in cancer cells and to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, AQ-RA 741 has been found to exhibit anti-inflammatory properties, and further research is needed to investigate its potential as a treatment for inflammatory diseases. Finally, the synthesis and production of AQ-RA 741 could be optimized to increase its availability for use in scientific research.
合成方法
AQ-RA 741 can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with chloroacetyl chloride to produce 2-chloro-N-(2-hydroxy-7-methylquinolin-3-yl)acetamide. This intermediate is then reacted with propylamine and benzoyl chloride to yield the final product, 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide.
科学研究应用
AQ-RA 741 has been used in various scientific research studies due to its potential applications in the field of biology. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in studies to investigate the role of inflammation in various diseases, including cancer and neurodegenerative disorders. AQ-RA 741 has also been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJJIHKJSJXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

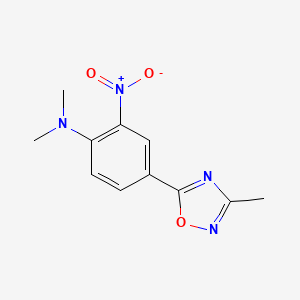
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)

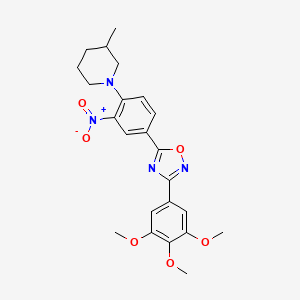

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)


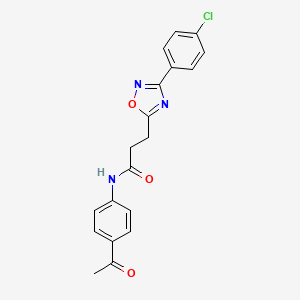
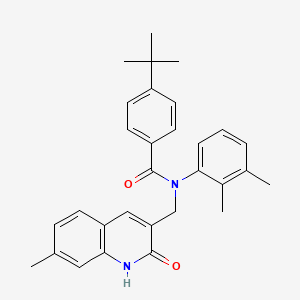
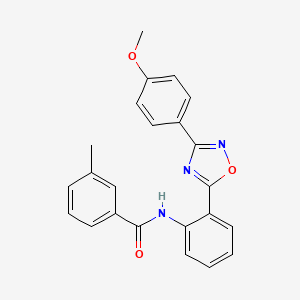
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

